molecular formula C19H14ClN3O2S B11431801 N-(5-chloro-2-methylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

N-(5-chloro-2-methylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B11431801
M. Wt: 383.9 g/mol
InChI Key: QXPYYFWNZSSXTC-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that combines elements of pyridine, thieno, and pyrimidine rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[1,2-a]thieno[2,3-d]pyrimidine core, followed by the introduction of the 5-chloro-2-methylphenyl group and the carboxamide functionality. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxamide
  • N-(5-chloro-2-methylphenyl)-4-oxo-4H-thieno[2,3-d]pyrimidine-2-carboxamide

Uniqueness

N-(5-chloro-2-methylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is unique due to its combination of pyridine, thieno, and pyrimidine rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to similar compounds, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C19H14ClN3O2S

Molecular Weight

383.9 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C19H14ClN3O2S/c1-10-5-6-12(20)8-14(10)21-17(24)15-9-13-18(26-15)22-16-11(2)4-3-7-23(16)19(13)25/h3-9H,1-2H3,(H,21,24)

InChI Key

QXPYYFWNZSSXTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=C(S2)N=C4C(=CC=CN4C3=O)C

Origin of Product

United States

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